1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Description
1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a chemical compound with the following properties:
- Chemical Formula : C<sub>8</sub>H<sub>11</sub>N<sub>3</sub>O<sub>4</sub>
- Molecular Weight : 213.19 g/mol
- Density : Approximately 1.45 g/cm<sup>3</sup> (predicted)
- Boiling Point : Approximately 385.2°C (predicted)
Molecular Structure Analysis
The molecular structure of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring with a nitro group (NO<sub>2</sub>) and a carboxylic acid group (COOH) attached. The “sec-butyl” group (1-methylpropyl) is also present, contributing to its overall structure.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Acid-Base Reactions : Interaction with bases or acids to form salts or esters.
- Reduction Reactions : Reduction of the nitro group to an amino group.
- Esterification : Reaction with alcohols to form esters.
Physical And Chemical Properties Analysis
- Appearance : The compound may appear as a solid or crystalline powder.
- Solubility : It may be soluble in certain organic solvents.
- Stability : Stability under different conditions (temperature, light, etc.) should be investigated.
Safety And Hazards
- Toxicity : Assess the toxicity profile, especially considering the nitro group.
- Handling Precautions : Proper lab safety protocols should be followed during handling.
- Environmental Impact : Consider its impact on the environment.
Future Directions
Research avenues for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid include:
- Biological Activity : Investigate potential applications (e.g., as a drug candidate).
- Synthetic Modifications : Explore derivatization for improved properties.
- Structure-Activity Relationship (SAR) : Understand how structural changes affect activity.
Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of this compound. For more detailed insights, consult specialized scientific literature and databases12345.
properties
IUPAC Name |
1-butan-2-yl-4-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-5(2)10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXOXTWDFRIFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid |
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